molecular formula C15H16 B1216656 4-Isopropylbiphenyl CAS No. 7116-95-2

4-Isopropylbiphenyl

Cat. No. B1216656
CAS RN: 7116-95-2
M. Wt: 196.29 g/mol
InChI Key: KWSHGRJUSUJPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-isopropylbiphenyl involves several chemical reactions, highlighting its accessibility for research and industrial applications. Notably, the process of 4-hydroxybiphenyl synthesis from 4-isopropylbiphenyl has been studied, providing insights into the kinetics of its oxidation in the liquid phase by oxygen to form specific hydroperoxide compounds, with detailed analysis on yield and selectivity (Stec et al., 2008).

Molecular Structure Analysis

Studies on organoboron compounds, including 4-isopropylidene derivatives, reveal intricate details about their crystal and molecular structure. These structural analyses provide foundational knowledge for understanding the chemical behavior of 4-isopropylbiphenyl and related compounds (Kliegel et al., 1983).

Chemical Reactions and Properties

The chemical reactions involving 4-isopropylbiphenyl, such as its isopropylation over H-mordenite, elucidate the roles of 3- and 4-isopropylbiphenyls in the formation of diisopropylbiphenyls. These reactions underscore the selective formation of specific isomers, shedding light on the compound's chemical properties and its interaction with catalysts (Anand et al., 2013).

Scientific Research Applications

Environmental Metabolism

4-Isopropylbiphenyl and its derivatives have been studied for their environmental metabolism. Research has shown that compounds like 4-chloro-4'-isopropylbiphenyl are metabolized in rats through pathways involving the oxidation of the isopropyl group to carboxylic acid and hydroxylation of the phenyl ring. This metabolism has implications for understanding the environmental chemistry of similar compounds (Tulp et al., 1977).

Metabolic Patterns in Various Species

The metabolism of isopropylbiphenyl varies across different species, including rats, dogs, monkeys, and humans. Each species exhibits distinct metabolite patterns, indicating species-specific pathways in processing this compound. This research is crucial for understanding the biological effects and safety profiles of substances like isopropylbiphenyl across various organisms (Sullivan et al., 1977).

Chemical Analysis and Oxidation Products

Studies have been conducted on the oxidation of 4-isopropylbiphenyl and its analogs. High-performance liquid chromatography has been used to analyze oxidation products such as hydroperoxides, alcohols, and ketones. These findings are important for understanding the chemical properties and potential applications of these compounds (Orlińska et al., 2007).

Catalysis and Isopropylation

Research in catalysis has explored the isopropylation of biphenyl using 4-isopropylbiphenyl. Studies demonstrate the selective formation of certain diisopropylbiphenyls (DIPBs) in this process, offering insights into reactant selectivity mechanisms and the roles of various isopropylbiphenyls in catalytic reactions. This research has significant implications for industrial applications, such as in the synthesis of fine chemicals (Sugi et al., 2001).

Environmental Chemistry in Various Organisms

The metabolism of chloro-isopropylbiphenyls has also been investigated in various organisms, including fish, frogs, fungi, and bacteria. These studies contribute to our understanding of how these compounds are processed in different environmental contexts and organisms (Tulp et al., 1977).

Safety And Hazards

4-Isopropylbiphenyl can cause skin and eye irritation if it comes in contact with the skin or eyes . It should not be released into the environment . In case of accidental release, it should be swept up and shoveled into suitable containers for disposal .

properties

IUPAC Name

1-phenyl-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-12(2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSHGRJUSUJPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883094
Record name 4-Isopropylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropylbiphenyl

CAS RN

7116-95-2
Record name 4-Isopropylbiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7116-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isopropylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007116952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Isopropylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-isopropylbiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ISOPROPYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KBV29724I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isopropylbiphenyl
Reactant of Route 2
Reactant of Route 2
4-Isopropylbiphenyl
Reactant of Route 3
Reactant of Route 3
4-Isopropylbiphenyl
Reactant of Route 4
Reactant of Route 4
4-Isopropylbiphenyl
Reactant of Route 5
4-Isopropylbiphenyl
Reactant of Route 6
Reactant of Route 6
4-Isopropylbiphenyl

Citations

For This Compound
142
Citations
MTM Tulp, GC Van Stein, O Hutzinger - Chemosphere, 1978 - Elsevier
… According to the producer, Wemcol is 4-isopropylbiphenyl, but we found our sample to be a mixture containing six compounds. With GC-MS it was subsequently established that the two …
Number of citations: 8 www.sciencedirect.com
MTM Tulp, G Sundström, JC de Graaff, O Hutzinger - Chemosphere, 1977 - Elsevier
… -4'-isopropylbiphenyl. The same comments from above apply also to the metabolism of 2,5-dichloro-4'-isopropylbiphenyl. … 3 from 4-chloro-4'-isopropylbiphenyl. However, on the basis of …
Number of citations: 9 www.sciencedirect.com
HR Sullivan, RE McMahon, P Roffey, DG Hoffman… - Xenobiotica, 1978 - Taylor & Francis
… The column was heated isothermally at 170" for the separation of 4-isopropylbiphenyl (… used for the separation and identification of 4-isopropylbiphenyl and its metabolites in biological …
Number of citations: 6 www.tandfonline.com
GD Yadav, SS Salgaonkar - Microporous and mesoporous materials, 2005 - Elsevier
A novel superacidic mesoporous catalyst UDCaT-4 was developed in this laboratory, which has been used in the alkylation of biphenyl with isopropanol. UDCaT-4 is a synergistic …
Number of citations: 12 www.sciencedirect.com
Z Stec, B Orlińska, B Jakubowski… - International Journal of …, 2008 - Wiley Online Library
The kinetics of the oxidation of 4‐isopropylbiphenyl (1) in the liquid phase by oxygen to 1‐(1,1′‐biphenyl‐4‐yl)‐1‐methylethyl hydroperoxide (2) was investigated. The oxidizability of 1 …
Number of citations: 0 onlinelibrary.wiley.com
MTM Tulp, GM Tillmanns, O Hutzinger - Chemosphere, 1977 - Elsevier
… In a recent paper we reported the metabolism of 4-chloro-4'-isopropylbiphenyl and 2,5dichloro-4'-isopropylbiphenyl in the rat, and briefly reviewed the literature on chloro…
Number of citations: 14 www.sciencedirect.com
B OrliÒska, Z Stec, J Zawadiak… - Chem. Anal.(Warsaw …, 2007 - beta.chem.uw.edu.pl
… The results of standard calibration for the oxidation products of 4-isopropylbiphenyl: linear regression parameters of the peak area vs the injection volume of the analyte dependence esti…
Number of citations: 3 beta.chem.uw.edu.pl
Y Sugi, XL Tu, T Matsuzaki, T Hanaoka, Y Kubota… - Catalysis today, 1996 - Elsevier
… The yield of 4-isopropylbiphenyl (4-IPBP) reached a maximum at 50-60% conversion of biphenyl, whereas that of 3-IPBP increased monotonously. The isomerization of 4,4'-DIPB …
Number of citations: 37 www.sciencedirect.com
E Montbarbon, F Sguerra, GHV Bertrand… - … A European Journal, 2016 - Wiley Online Library
… In addition, 1-methylnaphthalene and 4-isopropylbiphenyl in their pure forms were also exposed to an AmBe source, along with BC-501 A, in another set-up. They did not display any …
Y Sugi, S Tawada, T Sugimura, Y Imada… - Studies in Surface …, 2001 - Elsevier
… 4-isopropylbiphenyl (4-IPBP) is consumed much faster than 3-IPBP in their competitive isopropylation. Selectivity for 4,4′-diisopropylbiphenyl (4,4′-DIPB) in bulk products decreased …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.